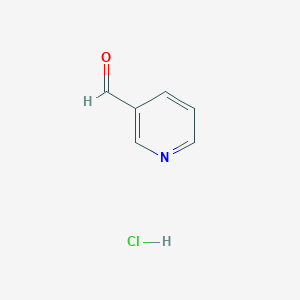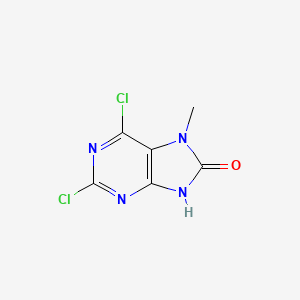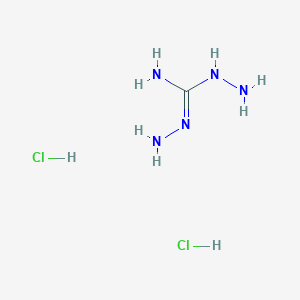
Hydrazinecarboximidhydrazidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidhydrazidedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazine and carboximidoyl functional groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidhydrazidedihydrochloride typically involves the reaction of hydrazine with carboximidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidhydrazidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine and carboximidoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazinecarboximidhydrazidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidhydrazidedihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine and carboximidoyl groups can form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, including the inhibition of enzyme activity and the induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Hydrazinecarboximidhydrazidedihydrochloride can be compared with other similar compounds, such as:
Hydrazinecarboximidoyl chloride: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable reactivity.
Carboximidoyl compounds: Compounds with carboximidoyl groups that share similar chemical properties.
Propriétés
Formule moléculaire |
CH9Cl2N5 |
|---|---|
Poids moléculaire |
162.02 g/mol |
Nom IUPAC |
1,2-diaminoguanidine;dihydrochloride |
InChI |
InChI=1S/CH7N5.2ClH/c2-1(5-3)6-4;;/h3-4H2,(H3,2,5,6);2*1H |
Clé InChI |
KYSGPGJKRCHFKN-UHFFFAOYSA-N |
SMILES isomérique |
C(=N\N)(\N)/NN.Cl.Cl |
SMILES canonique |
C(=NN)(N)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


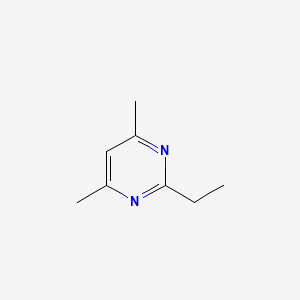
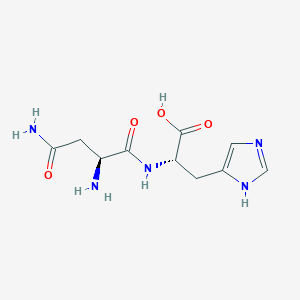

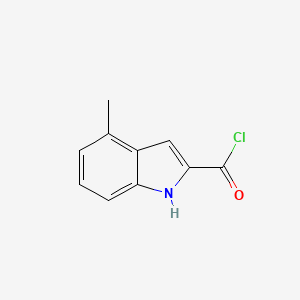
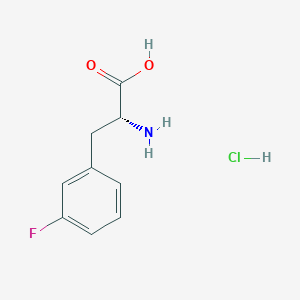
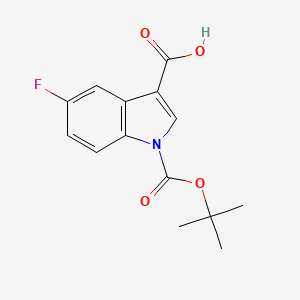

![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)
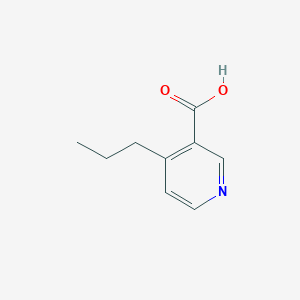
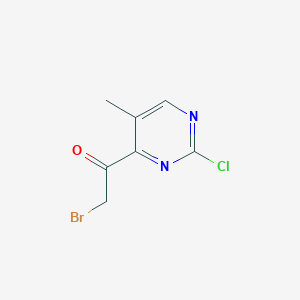
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
